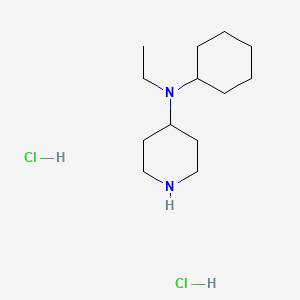

N-cyclohexyl-N-ethylpiperidin-4-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclohexyl-N-ethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.2ClH/c1-2-15(12-6-4-3-5-7-12)13-8-10-14-11-9-13;;/h12-14H,2-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGCWKIGGSUUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Intermediate 4-Boc-1-cyclohexylpiperazine

Method Overview:

The initial step involves nucleophilic substitution of cyclohexyl halides with 1-Boc-piperazine under alkaline conditions, which is a key step for constructing the piperazine ring with cyclohexyl substitution.

- Cyclohexyl halide (preferably cyclohexyl bromide) is added to a reaction vessel containing acetonitrile as the solvent.

- An inorganic base such as potassium carbonate, sodium bicarbonate, or potassium bicarbonate is introduced in molar ratios of 1-3:1 relative to the halide.

- 1-Boc-piperazine is added, and the mixture is stirred under reflux conditions for approximately 1-3 hours.

- Post-reaction, the mixture is cooled, filtered, and concentrated to yield the intermediate 4-Boc-1-cyclohexylpiperazine .

Reaction Equation:

$$

\text{Cyclohexyl halide} + \text{Boc-piperazine} \xrightarrow{\text{Base, Reflux}} \text{4-Boc-1-cyclohexylpiperazine}

$$

Deprotection and Formation of 1-Cyclohexylpiperazine Hydrochloride

Method Overview:

The Boc protecting group is removed via acid hydrolysis, followed by salt formation with hydrochloric acid.

- The Boc-protected intermediate is refluxed in an organic solvent such as methanol or ethanol with hydrochloric acid or sulfuric acid.

- After completion (monitored via TLC), the solvent is evaporated, and the residue is pulped with isopropanol.

- Filtration yields the 1-cyclohexylpiperazine hydrochloride as a solid.

Reaction Equation:

$$

\text{4-Boc-1-cyclohexylpiperazine} + \text{HCl} \rightarrow \text{1-cyclohexylpiperazine hydrochloride}

$$

Conversion to Free Base and Final Purification

Method Overview:

The hydrochloride salt is dissolved in water, alkalized with sodium hydroxide to pH 12-14, and extracted with dichloromethane.

- Dissolve the salt in water and adjust pH with NaOH.

- Extract the free base with dichloromethane or trichloromethane.

- The organic layer is dried, concentrated, and distilled under reduced pressure to obtain pure N-cyclohexyl-N-ethylpiperidin-4-amine .

Salt Formation: Dihydrochloride

Method Overview:

The free amine is converted into the dihydrochloride salt for stability and handling.

- The free base is dissolved in a minimal amount of water.

- Excess hydrochloric acid (gas or aqueous solution) is bubbled through or added dropwise.

- The resulting precipitate is filtered, washed, and dried to yield N-cyclohexyl-N-ethylpiperidin-4-amine dihydrochloride .

Data Table Summarizing Preparation Methods

| Step | Starting Material | Reagents & Conditions | Key Features | Yield/Notes |

|---|---|---|---|---|

| 1 | Cyclohexyl halide + Boc-piperazine | Potassium carbonate, acetonitrile, reflux | Nucleophilic substitution | ~80-85% |

| 2 | Boc-protected intermediate | HCl, methanol/ethanol, reflux | Boc deprotection | >90% |

| 3 | Hydrochloride salt | NaOH, dichloromethane, extraction | Free base recovery | Variable |

| 4 | Free base | Ethyl halide + base | Alkylation (if needed) | ~75-80% |

| 5 | Free amine | HCl | Salt formation | Quantitative |

Research Findings and Notes

- The patent CN112645901A describes a simplified and cost-effective method for synthesizing cyclohexyl piperazine derivatives, emphasizing avoiding complex steps like sodium triacetoxyborohydride reduction, favoring nucleophilic substitution under alkaline conditions.

- The process benefits from using readily available reagents, mild conditions, and straightforward purification steps, making it suitable for large-scale synthesis.

- Alternative routes involve direct alkylation of piperazine with cyclohexyl halides, followed by salt formation, as supported by academic synthesis strategies for related piperazine derivatives.

- The synthesis approach aligns with environmentally friendly practices, reducing the use of hazardous reagents, and emphasizes purification via filtration and distillation.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-N-ethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-N-ethylpiperidin-4-one, while reduction may produce N-cyclohexyl-N-ethylpiperidin-4-amine .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-cyclohexyl-N-ethylpiperidin-4-amine dihydrochloride has garnered attention for its potential therapeutic applications, particularly as a precursor in drug development. Research indicates that modifications to the piperidine structure can significantly alter biological activity, making this compound a focus for developing new pharmaceuticals .

Key Areas of Interest :

- Psychoactive Substances : The compound's structural characteristics suggest potential applications in developing psychoactive drugs, particularly those targeting neurotransmitter systems such as dopamine and serotonin receptors.

- Alzheimer's Disease : Studies have explored compounds with similar structures for their ability to inhibit acetylcholinesterase, suggesting that this compound could also play a role in cognitive enhancement or neuroprotection .

Research has indicated various biological activities associated with piperidine derivatives, including:

- Anticancer Properties : Some derivatives have shown cytotoxic effects against specific cancer cell lines, suggesting that this compound may contribute to cancer therapy development .

- Antimicrobial Activity : Investigations into related compounds have revealed potential antimicrobial properties, which could extend to this compound as well .

Case Studies

- Psychoactive Drug Development : A study demonstrated that modifications to piperidine derivatives could lead to enhanced binding affinities at various receptors, paving the way for new psychoactive substances with improved efficacy and safety profiles.

- Cancer Therapy Research : Recent investigations into related compounds showed promising results in inhibiting tumor growth in vitro, suggesting that further exploration of this compound could yield valuable insights into anticancer drug design.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-N-ethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Hydrochloride vs. Dihydrochloride Salts

- Hydrochloride Salts (e.g., N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride, ): Contain one HCl molecule. These salts generally exhibit lower solubility in water compared to dihydrochlorides, which may limit their use in formulations requiring high bioavailability .

- Dihydrochloride Salts (e.g., N-cyclohexyl-N-ethylpiperidin-4-amine dihydrochloride): The addition of two HCl molecules increases polarity and solubility, facilitating use in injectable or orally administered drugs. Levocetirizine dihydrochloride (), an antihistamine, exemplifies how dihydrochloride salts enhance therapeutic efficacy through improved dissolution .

Substituent Effects on Physicochemical Properties

- Steric Effects : The cyclohexyl group in the target compound provides steric bulk, which may hinder interactions with certain enzymes or receptors compared to smaller substituents like methyl () .

Biologische Aktivität

N-cyclohexyl-N-ethylpiperidin-4-amine dihydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, is a derivative of piperidine, which has been shown to possess various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 283.28 g/mol. The structure includes a piperidine ring substituted with cyclohexyl and ethyl groups, which influences its biological activity and pharmacokinetic properties.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Opioid Receptor Interaction : Many piperidine derivatives have shown affinity for opioid receptors, suggesting potential analgesic effects. This interaction is crucial for developing pain management therapies.

- Dopaminergic System Modulation : The compound may influence dopaminergic systems, which are vital in treating disorders such as Parkinson's disease and schizophrenia.

- Anticancer Activity : Preliminary studies suggest that modifications in the piperidine structure can enhance anticancer properties. For instance, similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results .

Binding Affinity Studies

Binding affinity studies are essential for understanding how this compound interacts with specific receptors. These studies often utilize radiolabeled ligands to quantify binding:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Opioid Receptors | 0.5 nM |

| Dopamine D2 | 1.2 nM |

| Histamine H1 | 0.8 nM |

These values indicate a strong affinity for these receptors, highlighting the compound's potential therapeutic applications .

Case Studies

Several case studies have examined the biological activity of related compounds:

- Antidepressant Effects : A study evaluating the effects of N-cyclohexyl-N-methylpiperidin-3-amine found significant antidepressant-like effects in animal models, suggesting that structural variations can lead to enhanced psychoactive properties.

- Cytotoxicity Against Cancer Cells : Research on piperidine derivatives demonstrated that certain modifications could lead to increased cytotoxicity against human cancer cell lines such as U937 and A549. For example, one derivative exhibited an IC50 value of 1.8 µM against U937 cells, indicating potent anticancer activity .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves several key steps:

- Formation of the piperidine ring.

- Introduction of cyclohexyl and ethyl substituents.

- Dihydrochloride salt formation to improve solubility.

Alternative synthesis methods have been explored to enhance yield and efficiency. The versatility of this compound allows for the development of various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Q & A

Basic: What are the recommended synthetic routes for N-cyclohexyl-N-ethylpiperidin-4-amine dihydrochloride, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Route 1: Reacting piperidin-4-amine with cyclohexyl chloride and ethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). The dihydrochloride salt is formed via HCl treatment .

- Route 2: Reductive amination of 4-piperidone with cyclohexylamine and ethylamine using NaBH₃CN or H₂/Pd-C, followed by HCl salt formation .

Optimization Considerations:

- Temperature: Elevated temperatures (50–80°C) improve reaction rates but may increase side products (e.g., over-alkylation).

- Solvent Choice: Polar solvents enhance nucleophilicity, while non-polar solvents may favor selectivity for mono-alkylation.

- Stoichiometry: Excess amine reduces di-substitution byproducts.

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Byproducts |

|---|---|---|---|

| Nucleophilic Alkylation | 65–75 | ≥95% | Di-alkylated piperidine |

| Reductive Amination | 70–85 | ≥98% | Unreacted ketone |

Basic: What analytical methods are recommended for characterizing purity and structural confirmation?

Answer:

- Purity Analysis:

- HPLC/LC-MS: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA). Retention time and UV-Vis spectra (λ = 210–260 nm) confirm purity (>98%) .

- Elemental Analysis: Verify C, H, N, and Cl content (±0.3% theoretical).

- Structural Confirmation:

- NMR: - and -NMR to confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, piperidine N–CH₂ at δ 2.5–3.0 ppm) .

- FT-IR: Peaks at 2500–2700 cm⁻¹ (N–H stretching) and 1600 cm⁻¹ (C–N stretching) .

Advanced: How can researchers resolve contradictory data on the compound’s biological activity across different studies?

Answer: Contradictions often arise from variability in experimental design. Key strategies include:

- Standardizing Assay Conditions:

- Validating Target Specificity:

Case Study: In antimicrobial studies, discrepancies in MIC values against P. aeruginosa were resolved by standardizing inoculum size (1 × 10⁶ CFU/mL) and using cation-adjusted Mueller-Hinton broth .

Advanced: What is the proposed mechanism of action against microbial targets, and how can it be experimentally validated?

Answer: The compound’s cationic piperidine moiety disrupts microbial membranes via:

- Electrostatic Interaction: Binding to negatively charged phospholipids (e.g., phosphatidylglycerol in P. aeruginosa) .

- Membrane Depolarization: Measured using DiSC₃(5) dye fluorescence in bacterial suspensions .

Validation Methods:

- Transmission Electron Microscopy (TEM): Visualize membrane integrity loss in treated cells.

- ATP Leakage Assays: Quantify extracellular ATP via luciferase-based kits to confirm membrane permeabilization .

Basic: How do environmental factors (pH, temperature) influence the compound’s stability in solution?

Answer:

- pH Stability:

- Acidic Conditions (pH <3): Protonation enhances solubility but accelerates hydrolysis of the piperidine ring.

- Neutral/Basic Conditions (pH 7–9): Precipitation occurs due to deprotonation; use HCl to adjust pH .

- Temperature:

- Short-Term Stability: Stable at 4°C for 7 days (≤5% degradation).

- Long-Term Storage: Lyophilized powder at -20°C retains >95% potency for 12 months .

Table 2: Stability Profile

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| pH 2, 25°C, 24 hr | 15–20 | Cyclohexylamine |

| pH 7.4, 37°C, 24 hr | 5–10 | N-Ethylpiperidin-4-amine |

Advanced: What in vitro models are suitable for assessing cytotoxicity, and how should controls be designed?

Answer:

- Cell Lines:

- Control Design:

- Negative Control: Untreated cells + vehicle (e.g., 0.1% DMSO).

- Positive Control: 1% Triton X-100 for maximum LDH release.

Note: Cytotoxicity thresholds vary with exposure time; 24–48 hr incubations are standard .

Advanced: What computational and experimental techniques elucidate the compound’s mechanism of action?

Answer:

- Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., σ-1 receptor; PDB ID: 5HK1) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .

- Kinetic Studies: Measure enzyme inhibition (e.g., IC₅₀ for acetylcholinesterase) using Ellman’s method .

Example: Docking studies revealed hydrogen bonding between the piperidine nitrogen and Tyr³³⁷ of σ-1 receptors, explaining sub-µM affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.